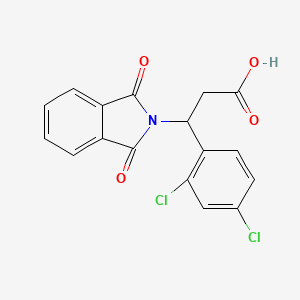
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Descripción general
Descripción
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as DCP-LA, is a synthetic compound that has been found to have neuroprotective properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of intracellular calcium levels, the inhibition of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the reduction of reactive oxygen species and lipid peroxidation, the inhibition of pro-inflammatory cytokines and chemokines, and the upregulation of anti-apoptotic proteins. It has also been shown to increase blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is its relatively low toxicity and good solubility in water and ethanol, which makes it easy to administer to cells and animals. However, one limitation is its limited bioavailability, which may limit its efficacy in certain experimental models.
Direcciones Futuras
Future research on 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid could focus on a number of areas. These include the optimization of its synthesis method to improve its bioavailability and efficacy, the development of novel formulations to enhance its delivery to the brain, and the exploration of its potential therapeutic applications in human diseases such as stroke, traumatic brain injury, and Alzheimer's disease. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects and its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been studied extensively for its neuroprotective properties. It has been found to have antioxidant, anti-inflammatory, and anti-apoptotic effects in various in vitro and in vivo models. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-9-5-6-12(13(19)7-9)14(8-15(21)22)20-16(23)10-3-1-2-4-11(10)17(20)24/h1-7,14H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCGBRJPHTGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)
![methyl 5'-amino-6'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325672.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325674.png)
![4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325677.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325690.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325693.png)
![4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325696.png)

![N-ethyl-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4325705.png)
![N-(2-cyanophenyl)-2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4325711.png)
![methyl [({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4325722.png)
![ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate](/img/structure/B4325730.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4325735.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(3-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325754.png)
